

Physicochemical Properties of delta-Gluconolactone in Aqueous Solutions: An In-depth Technical Guide

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Compound of Interest

Compound Name: *delta-Gluconolactone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **delta-gluconolactone** (GDL) in aqueous solutions. The information is intended to support researchers, scientists, and drug development professionals in their work with this versatile molecule. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key characterizations are provided.

Core Physicochemical Properties

Delta-gluconolactone ($C_6H_{10}O_6$, molecular weight: 178.14 g/mol) is a cyclic ester of D-gluconic acid.[1][2] It is a white, odorless, crystalline powder.[1][2][3] In aqueous solutions, GDL slowly and progressively hydrolyzes to form an equilibrium mixture of gluconic acid and its delta- and gamma-lactones.[2][3] This hydrolysis is a key characteristic, leading to a gradual decrease in the pH of the solution.[2][3]

Table 1: General Physicochemical Properties of delta-Gluconolactone

Property	Value	References
Molecular Formula	C ₆ H ₁₀ O ₆	[4][5]
Molecular Weight	178.14 g/mol	[1][2][4]
Melting Point	150-155 °C (decomposes)	[1][5]
Appearance	White crystalline powder	[1][3][5]
Taste	Initially sweet, then slightly acidic/bitter	[5]

Table 2: Solubility of delta-Gluconolactone

Solvent	Solubility	Temperature (°C)	References
Water	59 g / 100 mL	20	[2][3]
Water	500 g / L	20	[5]
Water	590 g / L	25	[1]
Ethanol	~1 g / 100 g	Room Temperature	[1][2][5]
Ether	Insoluble	Room Temperature	[1][2][5]

Behavior in Aqueous Solutions: Hydrolysis and pH

The most significant property of GDL in aqueous solutions is its hydrolysis to gluconic acid. This reaction is not instantaneous but proceeds over time, leading to a gradual decrease in pH. The rate of hydrolysis is influenced by temperature and pH, with increased rates at higher temperatures and pH values.[2][6][7]

A freshly prepared 1% aqueous solution of GDL has a pH of approximately 3.5 to 3.6, which drops to around 2.5 within two hours as gluconic acid is formed.[1][2][5] This slow acidification is a key feature utilized in many of its applications.

Table 3: Hydrolysis and Acidity of delta-Gluconolactone in Aqueous Solution

Parameter	Value	Conditions	References
pKa of gluconic acid	3.86	[4]	
Initial pH (1% solution)	~3.5 - 3.6	Freshly prepared	[1][2][5]
pH after 2 hours (1% solution)	~2.5	[1][2][5]	
Hydrolysis Half-life	10 minutes	pH 6.6	[1]
Hydrolysis Half-life	60 minutes	pH 4	[1]
Hydrolysis Rate Constant (k)	$2.26 \times 10^{-4} \text{ sec}^{-1}$	25°C (by optical rotation)	[8]
Hydrolysis Rate Constant (k)	$1.31 \times 10^{-4} \text{ sec}^{-1}$	25°C (by coulometry)	[8]
Activation Energy for Hydrolysis	15 kcal/mol	20-25°C	[8]

Experimental Protocols

Determination of delta-Gluconolactone Purity (Assay)

This protocol is based on a back-titration method to determine the purity of a GDL sample.

Principle: A known excess of sodium hydroxide is added to a solution of GDL. The GDL hydrolyzes to gluconic acid, which then neutralizes a portion of the sodium hydroxide. The remaining excess sodium hydroxide is then titrated with a standard acid.

Apparatus and Reagents:

- Analytical balance
- 300-mL conical flask
- Burette
- Pipettes

- 0.1 N Sodium Hydroxide (NaOH) volumetric standard solution
- 0.1 N Hydrochloric Acid (HCl) volumetric standard solution
- Phenolphthalein indicator solution
- Deionized water

Procedure:

- Accurately weigh approximately 600 mg of the GDL sample.
- Dissolve the sample in 100 mL of deionized water in a 300-mL conical flask.
- Pipette exactly 50.0 mL of 0.1 N NaOH solution into the flask.
- Allow the solution to stand for 15 minutes to ensure complete hydrolysis of the lactone.
- Add 2-3 drops of phenolphthalein indicator to the solution.
- Titrate the excess NaOH with 0.1 N HCl until the pink color disappears.
- Perform a blank titration by titrating 50.0 mL of the 0.1 N NaOH solution with the 0.1 N HCl solution.^[9]

Calculation: Each mL of 0.1 N sodium hydroxide is equivalent to 17.81 mg of C₆H₁₀O₆.^[9]

Monitoring Hydrolysis of delta-Gluconolactone by Polarimetry

Principle: **Delta-gluconolactone** and gluconic acid have different specific optical rotations. By monitoring the change in the optical rotation of a GDL solution over time, the rate of hydrolysis can be determined.

Apparatus and Reagents:

- Polarimeter

- Thermostatically controlled cell
- Volumetric flasks
- Pipettes
- **delta-Gluconolactone**
- Deionized water or appropriate buffer solution

Procedure:

- Prepare a solution of GDL of a known concentration (e.g., 1-5%) in deionized water or a suitable buffer.
- Maintain the temperature of the solution using a thermostatically controlled cell in the polarimeter.
- Immediately after preparation, measure the initial optical rotation of the solution.
- Record the optical rotation at regular time intervals until a stable reading is achieved, indicating that the hydrolysis equilibrium has been reached.
- The rate of hydrolysis can be calculated from the change in optical rotation over time.

Enzymatic Assay for D-Gluconic Acid and D-Glucono- δ -lactone

Principle: This method utilizes an enzymatic kit for the specific measurement of D-gluconic acid. To measure the total amount, GDL is first hydrolyzed to D-gluconic acid under alkaline conditions. The D-gluconic acid is then phosphorylated to D-gluconate-6-phosphate by ATP in the presence of the enzyme gluconate kinase. The D-gluconate-6-phosphate is then oxidized by NADP⁺ to ribulose-5-phosphate with the formation of NADPH, catalyzed by 6-phosphogluconate dehydrogenase. The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and can be measured by the increase in absorbance at 340 nm.

Apparatus and Reagents:

- Spectrophotometer capable of measuring absorbance at 340 nm
- Cuvettes (1 cm light path)
- Micropipettes
- Commercial D-Gluconic Acid/D-Glucono- δ -lactone assay kit (e.g., Megazyme K-GATE)[10]
- 2 M NaOH solution
- Deionized water

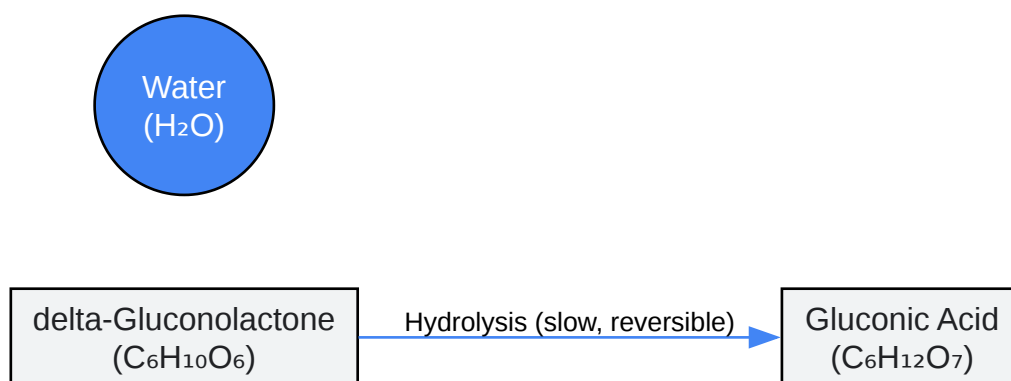
Procedure:

- Sample Preparation for Total D-Gluconic Acid and D-Glucono- δ -lactone:
 - For liquid samples, adjust the pH to approximately 11.0 with 2 M NaOH.
 - Incubate at room temperature for 5-10 minutes to ensure complete hydrolysis of GDL to gluconic acid.[11]
 - Dilute the sample as necessary to bring the concentration into the assay range.[11]
- Assay:
 - Follow the detailed procedure provided in the commercial assay kit.[10] This typically involves:
 - Pipetting distilled water, sample (or standard), and buffer/enzyme solutions into a cuvette.
 - Mixing and incubating for a specified time at a controlled temperature (e.g., 25°C or 37°C).
 - Measuring the initial absorbance (A1).
 - Adding the final enzyme to start the reaction and measuring the final absorbance (A2) after the reaction is complete.

- Calculation:
 - The concentration of D-gluconic acid is calculated from the change in absorbance ($\Delta A = A_2 - A_1$) compared to a standard of known concentration.[\[11\]](#)

Visualizations

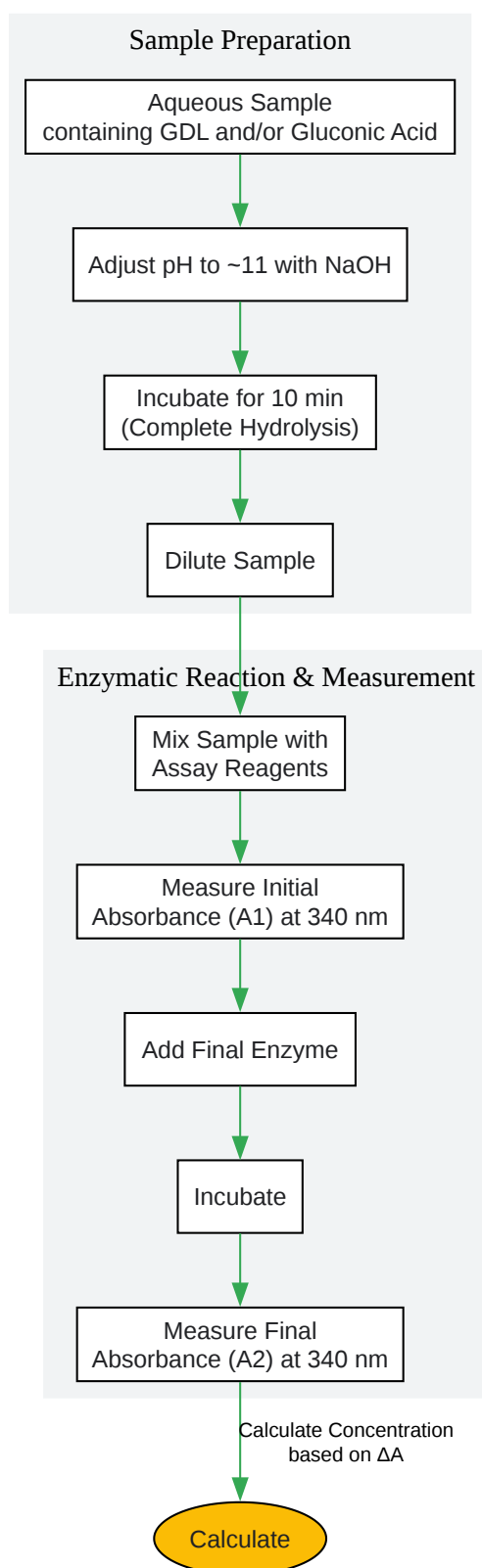
Hydrolysis of delta-Gluconolactone



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Caption: The reversible hydrolysis of **delta-gluconolactone** to gluconic acid in water.

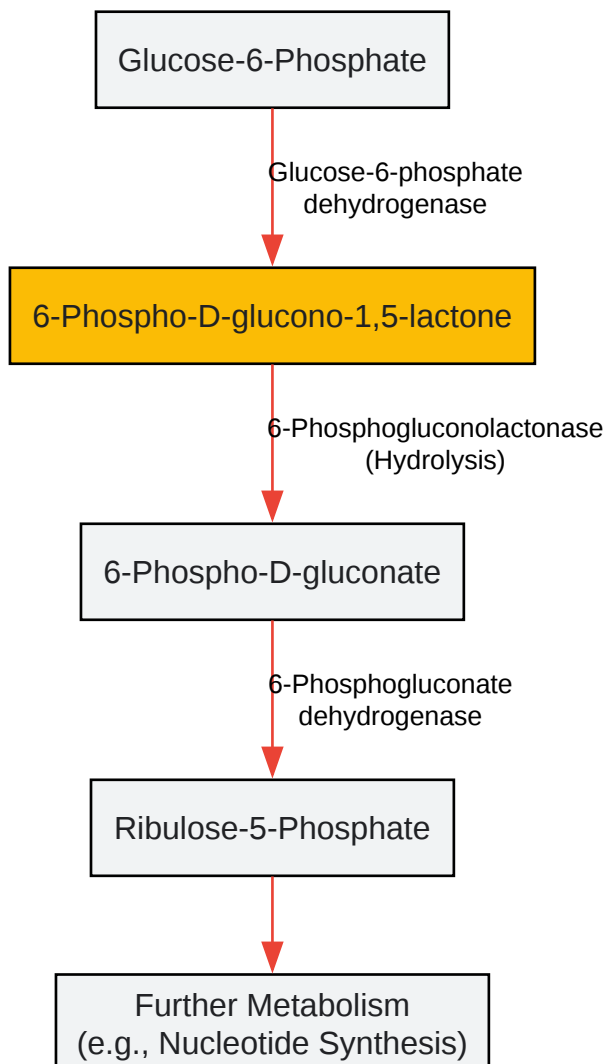
Experimental Workflow for Enzymatic Assay



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Caption: Workflow for the enzymatic determination of total GDL and gluconic acid.

Role of GDL in the Pentose Phosphate Pathway



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